molecular formula C22H22FN3O2 B1667915 Belaperidone CAS No. 208661-17-0

Belaperidone

Cat. No.: B1667915
CAS No.: 208661-17-0
M. Wt: 379.4 g/mol
InChI Key: XLJWJFKYRFPJSD-LZQZEXGQSA-N
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Preparation Methods

The synthesis of Belaperidone involves several steps, starting with the preparation of key intermediates. One common method includes the use of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This intermediate is synthesized through debenzylation and double bond reduction using hydrogen and 10% palladium on carbon in the presence of methanol . Industrial production methods focus on optimizing these steps to ensure high yield and purity.

Chemical Reactions Analysis

Belaperidone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen, palladium on carbon, potassium permanganate, and chromium trioxide.

Scientific Research Applications

Belaperidone has several scientific research applications:

Mechanism of Action

Belaperidone exerts its effects primarily through the antagonism of 5-HT2A receptors. It also acts as an antagonist at dopamine D2 receptors, alpha-1 and alpha-2 adrenergic receptors, and H1 histaminergic receptors. This combination of receptor antagonism contributes to its therapeutic effects in treating neurological disorders .

Comparison with Similar Compounds

Belaperidone is similar to other antipsychotic compounds such as risperidone and paliperidone. it has unique properties that distinguish it from these compounds:

This compound’s unique receptor binding profile and its potential for treating neurological disorders make it a valuable compound for scientific research and pharmaceutical development.

Properties

CAS No.

208661-17-0

Molecular Formula

C22H22FN3O2

Molecular Weight

379.4 g/mol

IUPAC Name

3-[2-[(1S,5R,6S)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H22FN3O2/c23-16-7-5-14(6-8-16)18-11-15-12-25(13-19(15)18)9-10-26-21(27)17-3-1-2-4-20(17)24-22(26)28/h1-8,15,18-19H,9-13H2,(H,24,28)/t15-,18-,19+/m1/s1

InChI Key

XLJWJFKYRFPJSD-LZQZEXGQSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2[C@H]1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O

SMILES

C1C2CN(CC2C1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O

Canonical SMILES

C1C2CN(CC2C1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-(1S,5R,6S)-exo-3-(2-(6-(4-fluorophenyl)-3-aza-bicyclo(3.2.0)heptan-3-yl)ethyl)-1H,3H-quinazoline-2,4-dione fumarate
LU 111995
LU111995

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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